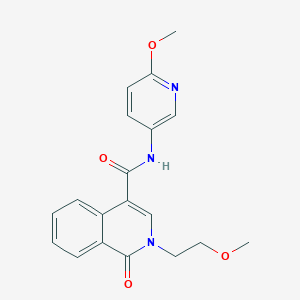

2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC19995405

Molecular Formula: C19H19N3O4

Molecular Weight: 353.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H19N3O4 |

|---|---|

| Molecular Weight | 353.4 g/mol |

| IUPAC Name | 2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C19H19N3O4/c1-25-10-9-22-12-16(14-5-3-4-6-15(14)19(22)24)18(23)21-13-7-8-17(26-2)20-11-13/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |

| Standard InChI Key | GJHUCZAJWHTHCO-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=C(C=C3)OC |

Introduction

2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound belonging to the isoquinoline family. It is recognized for its potential pharmacological applications, particularly in medicinal chemistry. The compound features a dihydroisoquinoline core, a methoxyethyl group, and a methoxypyridine moiety, which are known to influence its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves constructing the isoquinoline framework followed by functionalization. Controlled conditions such as temperature and reaction time are crucial, alongside purification steps like crystallization or chromatography to isolate the final product.

Biological Activities and Potential Applications

Isoquinoline derivatives, including this compound, are known for their diverse biological activities, such as anti-inflammatory, analgesic, and anti-cancer properties. The unique structural arrangement of 2-(2-methoxyethyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide suggests potential therapeutic applications, although specific biological targets and mechanisms of action require further investigation.

Chemical Reactions and Analysis

The compound can participate in various chemical reactions typical for carboxamides and isoquinolines. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor reactions and ensure purity and yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume